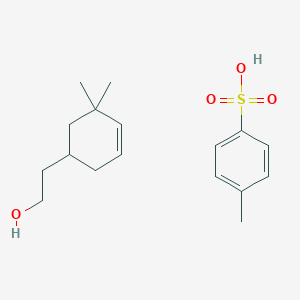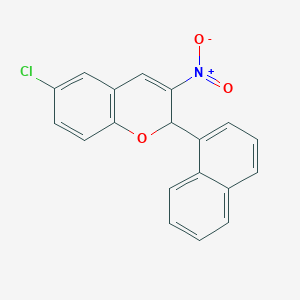
6-chloro-2-(1-naphthyl)-3-nitro-2H-chromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-2-(1-naphthyl)-3-nitro-2H-chromene is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has a unique structure that combines a naphthyl group, a nitro group, and a chloro substituent on the chromene ring, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(1-naphthyl)-3-nitro-2H-chromene typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, a naphthyl-substituted benzaldehyde can undergo a Knoevenagel condensation with a nitro-substituted acetophenone, followed by cyclization to form the chromene ring. The chloro substituent can be introduced through electrophilic aromatic substitution using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-2-(1-naphthyl)-3-nitro-2H-chromene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require polar aprotic solvents like dimethyl sulfoxide (DMSO) and elevated temperatures.
Major Products Formed
Oxidation: Oxidation of the chromene ring can lead to the formation of quinones.
Reduction: Reduction of the nitro group results in the corresponding amine.
Substitution: Nucleophilic substitution of the chloro group can yield various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-chloro-2-(1-naphthyl)-3-nitro-2H-chromene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-chloro-2-(1-naphthyl)-3-nitro-2H-chromene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The naphthyl and chloro substituents can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-naphthyl)-3-nitro-2H-chromene: Lacks the chloro substituent, which may affect its reactivity and biological activity.
6-chloro-2-(1-naphthyl)-2H-chromene: Lacks the nitro group, which is crucial for its biological activity.
6-chloro-3-nitro-2H-chromene: Lacks the naphthyl group, which can influence its overall properties.
Uniqueness
6-chloro-2-(1-naphthyl)-3-nitro-2H-chromene is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both the nitro and chloro groups, along with the naphthyl moiety, makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
106202-45-3 |
|---|---|
Molekularformel |
C19H12ClNO3 |
Molekulargewicht |
337.8 g/mol |
IUPAC-Name |
6-chloro-2-naphthalen-1-yl-3-nitro-2H-chromene |
InChI |
InChI=1S/C19H12ClNO3/c20-14-8-9-18-13(10-14)11-17(21(22)23)19(24-18)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,19H |
InChI-Schlüssel |
YMXKIRWWZRAINA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C(=CC4=C(O3)C=CC(=C4)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


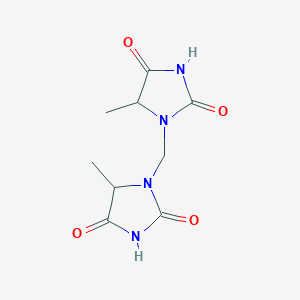
![Benzyl {2-[(prop-2-en-1-yl)amino]ethyl}carbamate](/img/structure/B14321688.png)
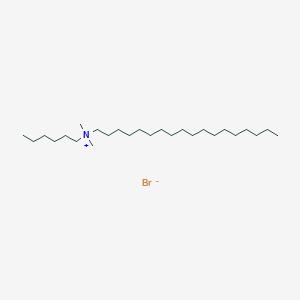

![3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole](/img/structure/B14321700.png)
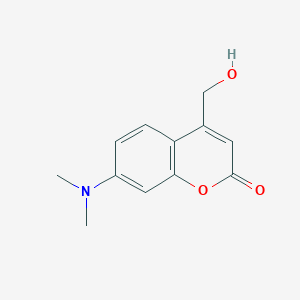
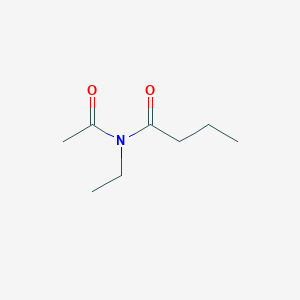
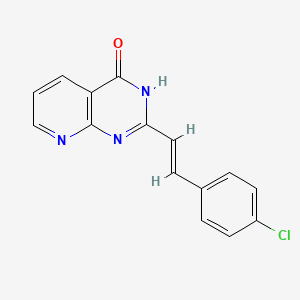
![1-Methoxy-4-({4-[(undec-10-en-1-yl)oxy]phenyl}methoxy)benzene](/img/structure/B14321732.png)
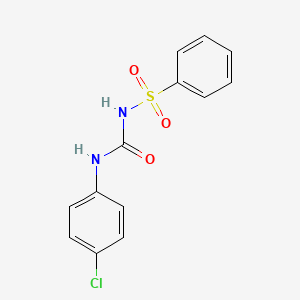
![8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14321764.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine]](/img/structure/B14321770.png)
![2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol](/img/structure/B14321773.png)
